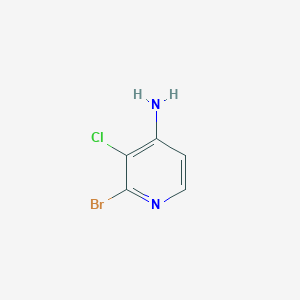

2-Bromo-3-chloropyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-chloropyridin-4-amine is a solid compound with a CAS Number of 610277-13-9 . It has a molecular weight of 207.46 .

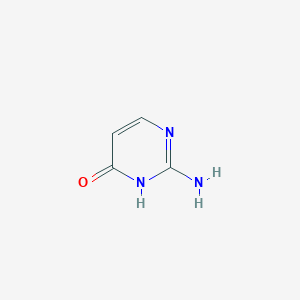

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chloropyridin-4-amine can be represented by the linear formula C5H4BrClN2 . The InChI key for this compound is provided in the search results .Physical And Chemical Properties Analysis

2-Bromo-3-chloropyridin-4-amine is a solid compound . and is stored at normal shipping temperature .Applications De Recherche Scientifique

Selective Amination : A study by Ji, Li, and Bunnelle (2003) describes the selective amination of polyhalopyridines, including compounds similar to 2-Bromo-3-chloropyridin-4-amine, using a palladium-Xantphos complex. This process predominantly yields amino-chloropyridine products with high chemoselectivity and isolated yield, demonstrating the compound's utility in selective synthesis processes (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Rearrangements and Amination Mechanisms : Pieterse and Hertog (2010) investigated rearrangements during the amination of halopyridines, which can include 2-Bromo-3-chloropyridin-4-amine. Their study suggests that certain amination reactions of halopyridines can be explained by mechanisms involving intermediates like pyridyne (M. Pieterse, H. J. Hertog, 2010).

Microwave-Assisted Amination : Kim et al. (2010) described a microwave-assisted amination method for 3-bromo-2-chloropyridine, a compound closely related to 2-Bromo-3-chloropyridin-4-amine. This method offers superior conversion and yield compared to conventional heating, highlighting the potential for efficient synthesis processes involving 2-Bromo-3-chloropyridin-4-amine (Jeong Guen Kim, E. Yang, Woo Sup Youn, J. Choi, D. Ha, J. Ha, 2010).

Halogen/Halogen Displacement : Research by Schlosser and Cottet (2002) explores the silyl-mediated halogen/halogen displacement in pyridines, which can be relevant for 2-Bromo-3-chloropyridin-4-amine. This process involves the conversion of chloropyridine to bromopyridine, indicating the compound's potential in halogen exchange reactions (M. Schlosser, F. Cottet, 2002).

Complex Formation with Bromine : A study by Witmer and Zingaro (1960) on bromine-amine complexes includes reactions with 2-bromopyridine and 2-chloropyridine, closely related to 2-Bromo-3-chloropyridin-4-amine. Their findings suggest the formation of unique amine-halogen complexes, providing insights into potential applications in complex formation (W. Witmer, R. Zingaro, 1960).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-3-chloropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLSHSLJQFMWOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355831 |

Source

|

| Record name | 2-bromo-3-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloropyridin-4-amine | |

CAS RN |

610277-13-9 |

Source

|

| Record name | 2-bromo-3-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)